

A Researcher's Guide to the Structural Validation of Cbz-NH-PEG1-CH2CH2COOH

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Compound of Interest

Compound Name: **Cbz-NH-PEG1-CH2CH2COOH**

Cat. No.: **B15542719**

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In the advancing field of targeted protein degradation, the precise structure of chemical tools, such as PROTAC® linkers, is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of **Cbz-NH-PEG1-CH2CH2COOH**, a PEG-based linker. For researchers in drug development, ensuring the identity, purity, and integrity of such reagents is a critical first step in generating reliable and reproducible experimental data.

An initial survey of commercial suppliers reveals a critical discrepancy: the identifier "Cbz-NH-PEG1-COOH" can refer to two distinct molecules: one with an acetic acid tail (C12H15NO5, MW: 253.25) and the one specified in this guide with a propanoic acid tail (C13H17NO5, MW: 267.28).[1][2][3][4] This ambiguity underscores the necessity for rigorous, in-house validation of starting materials.

This guide compares the three cornerstone analytical methods for small molecule validation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Validation Techniques

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. Each method provides unique and complementary information.

Technique	Information Provided	Strengths	Limitations
Mass Spectrometry (MS)	Molecular Weight, Elemental Formula	High sensitivity, requires minimal sample, provides exact mass for formula confirmation. [5]	Does not provide information on atom connectivity (isomers), ionization efficiency can vary.
NMR Spectroscopy	Atom Connectivity, 3D Structure	Provides definitive structural information, identifies isomers, quantifies components in a mixture.	Lower sensitivity than MS, requires more sample, complex spectra can be difficult to interpret.
HPLC	Purity, Quantification	Excellent for separating components of a mixture, highly reproducible for purity assessment and quantification.[5][6]	Does not provide structural information on its own, requires reference standards for absolute quantification.

Expected Experimental Data for Cbz-NH-PEG1-CH₂CH₂COOH

For the correct structure, 3-(2-{{(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, the following data would be expected from analysis. This data can be compared against a potential alternative structure, the acetic acid analogue.

Parameter	Expected Value (Propanoic Acid Tail)	Expected Value (Acetic Acid Tail - Alternative)
Molecular Formula	C13H17NO5 ^[4]	C12H15NO5 ^{[1][3]}
Monoisotopic Mass	267.1107 g/mol	253.1001 g/mol
[M+H] ⁺ (ESI-MS)	268.1180 m/z	254.1074 m/z
[M+Na] ⁺ (ESI-MS)	290.0999 m/z	276.0893 m/z
Key ¹ H-NMR Signals (δ , ppm)	~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH ₂), ~3.7 (t, 2H, O-CH ₂), ~3.5 (t, 2H, CH ₂ -O), ~3.3 (q, 2H, N-CH ₂), ~2.5 (t, 2H, CH ₂ -COOH)	~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH ₂), ~4.1 (s, 2H, O-CH ₂ -COOH), ~3.6 (t, 2H, CH ₂ -O), ~3.4 (q, 2H, N-CH ₂)
Purity (RP-HPLC)	>95% (single major peak)	>95% (single major peak with different retention time)

Detailed Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

- Objective: To confirm the elemental formula by determining the exact mass.
- Method: Electrospray Ionization Time-of-Flight (ESI-TOF).
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of ~10 μ g/mL in 50:50 acetonitrile:water with 0.1% formic acid.
- Instrumentation: An Agilent 6520 Accurate-Mass Q-TOF LC/MS system or similar.^[7]
- Procedure: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of 100-500 m/z.
- Analysis: Compare the measured exact mass of the most abundant ion (e.g., [M+H]⁺ or [M+Na]⁺) to the theoretical mass calculated for the C13H17NO5 formula. The mass error should be less than 5 ppm.

2. ^1H -NMR Spectroscopy

- Objective: To confirm the covalent structure (atom connectivity).
- Method: Proton Nuclear Magnetic Resonance Spectroscopy.
- Sample Preparation: Dissolve 5-10 mg of the compound in \sim 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Procedure: Acquire a standard ^1H spectrum. If necessary, perform 2D experiments like COSY to confirm proton-proton couplings.
- Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to confirm the presence of all structural motifs: the benzyl group, the carbamate, the PEG linker, and the propanoic acid tail. The key differentiator will be the triplet at \sim 2.5 ppm, which is absent in the acetic acid analogue.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Objective: To determine the purity of the compound.
- Method: RP-HPLC with UV detection.
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of mobile phase A/B (50:50).
- Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 μm) and a UV detector.
- Procedure:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: 5% B to 95% B over 20 minutes.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (for the benzene ring).
- Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Visualizing the Validation Workflow

A systematic workflow ensures all necessary data is collected for a confident structural assignment.

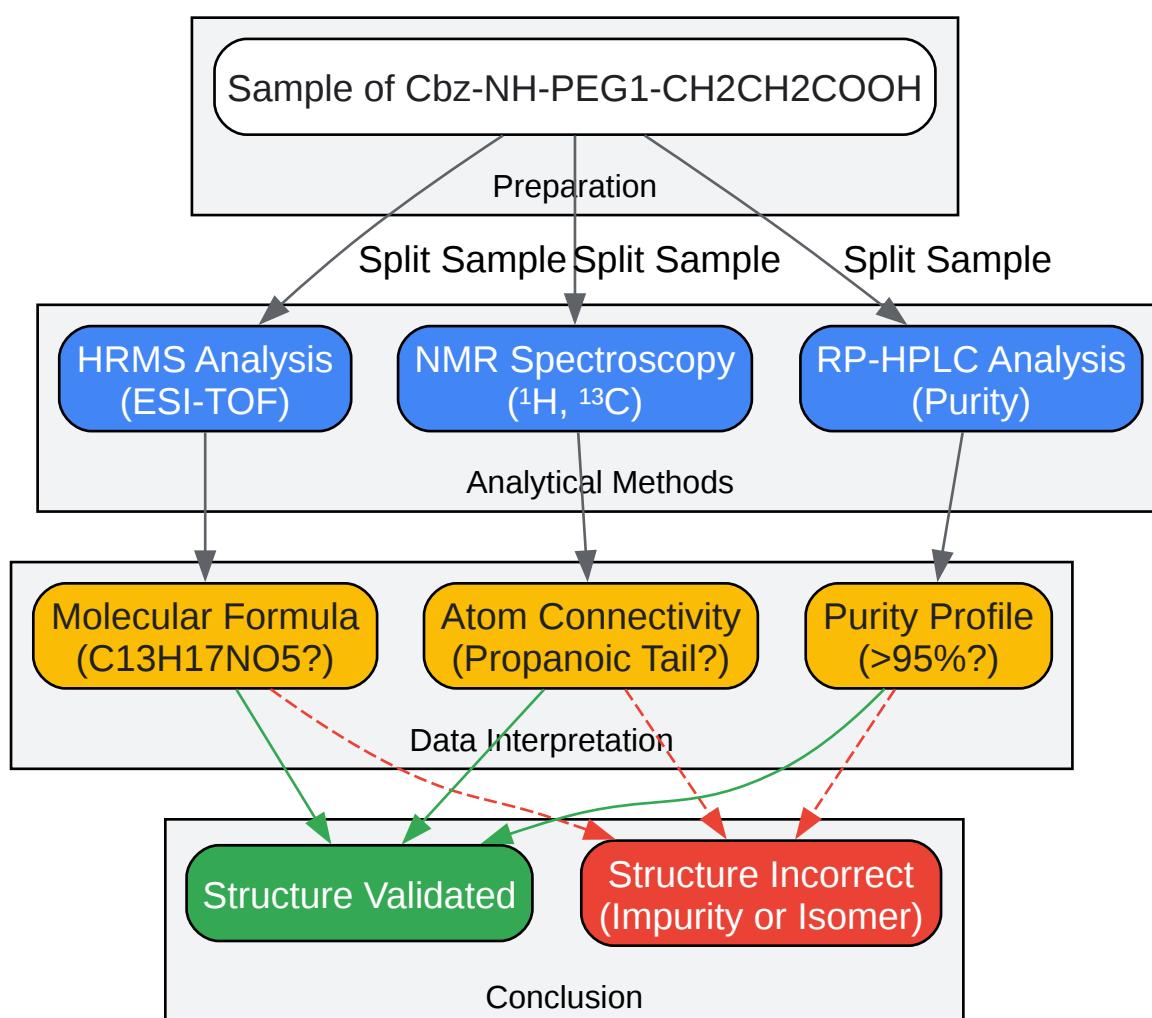


Figure 1. Experimental Workflow for Structure Validation

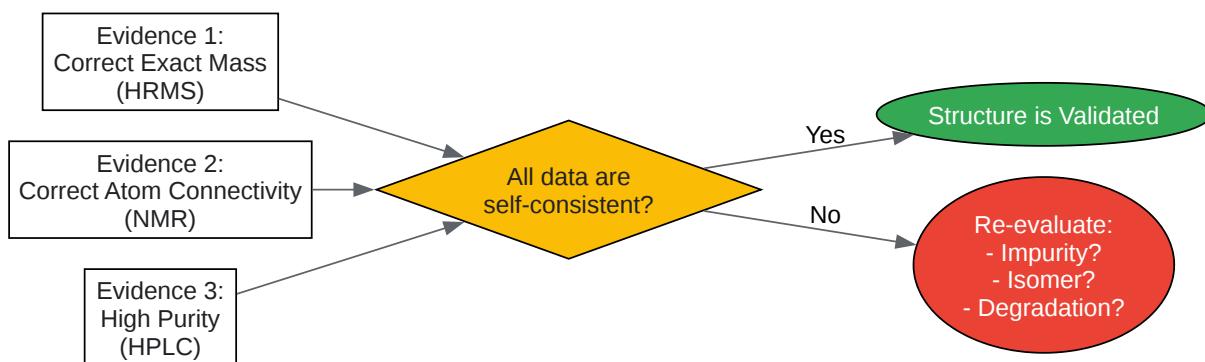


Figure 2. Logical Data Integration for Confirmation

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